molecular formula C23H48NO7P B3428790 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine CAS No. 69747-55-3

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Cat. No.: B3428790
CAS No.: 69747-55-3
M. Wt: 481.6 g/mol
InChI Key: BBYWOYAFBUOUFP-JOCHJYFZSA-N
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Description

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophospholipid, a type of phospholipid that contains a single fatty acid chain. This compound is known for its role in cellular membranes and its involvement in various biological processes. It is often used in scientific research due to its unique properties and functions .

Biochemical Analysis

Biochemical Properties

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine interacts with various biomolecules. It induces transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner . This effect can be blocked by the lysophosphatidic acid receptor 1 (LPA1) receptor antagonist AM095 .

Cellular Effects

This compound has a significant impact on cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also affects cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate enzymes, leading to alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that this compound has a certain degree of stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of stearic acid with glycerol, followed by a phosphorylation reaction to introduce the phosphoethanolamine group. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of industrial-grade reagents and equipment to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition and its role in inducing calcium signaling in neuronal cells. This distinguishes it from other lysophospholipids that may have different fatty acid chains or functional groups .

Properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYWOYAFBUOUFP-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914019
Record name (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPE(18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69747-55-3
Record name (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPE(18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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